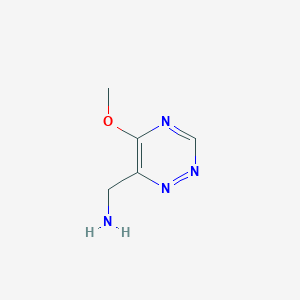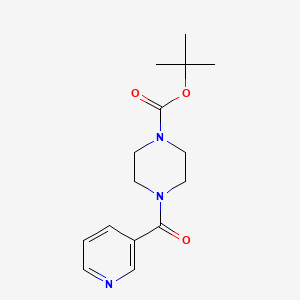
1-Boc-4-(3-pyridinylcarbonyl)piperazine
Descripción general
Descripción
“1-Boc-4-(3-pyridinylcarbonyl)piperazine”, also known as BPP, is a chemical compound that has gained significant attention in recent years due to its biological activities and potential applications. It has a molecular weight of 291.35 g/mol . The IUPAC name for this compound is "tert-butyl 4- (3-pyridinylcarbonyl)-1-piperazinecarboxylate" .
Synthesis Analysis
While specific synthesis methods for “1-Boc-4-(3-pyridinylcarbonyl)piperazine” were not found, piperazine derivatives in general have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino .
Molecular Structure Analysis
The linear formula of “1-Boc-4-(3-pyridinylcarbonyl)piperazine” is C15H21N3O3 . The Inchi Code for this compound is "1S/C15H21N3O3/c1-15 (2,3)21-14 (20)18-9-7-17 (8-10-18)13 (19)12-5-4-6-16-11-12/h4-6,11H,7-10H2,1-3H3" .
Physical And Chemical Properties Analysis
“1-Boc-4-(3-pyridinylcarbonyl)piperazine” is a white to yellow solid .
Aplicaciones Científicas De Investigación
Peptide Carboxyl Group Derivatization
Piperazine-based derivatives, including variants of the specified compound, have been utilized for the derivatization of carboxyl groups on peptides. This process enhances the ionization efficiency of peptides, benefiting proteome analysis through highly sensitive determination of peptides (Qiao et al., 2011).
Synthesis of Biaryl Library
Boc-protected piperazines, similar to the compound , have been synthesized and used in microwave-mediated Suzuki–Miyaura cross-couplings. This method is significant for the diversification of the biaryl library, crucial in pharmaceutical research (Spencer et al., 2011).
NH-BOC Protected Compounds Synthesis
1-NH-BOC protected compounds, similar to the specified chemical, have been synthesized and utilized for creating highly substituted pyrrolo[1,2-b][1,2,4]triazines. These compounds have diverse applications, including in medicinal chemistry (Attanasi et al., 1997).
Structural and Biological Evaluation
N-Boc piperazine derivatives, closely related to the specified compound, have been synthesized, characterized, and their structures confirmed through X-ray diffraction analysis. These compounds have been evaluated for their antibacterial and antifungal activities, indicating potential pharmaceutical applications (Kulkarni et al., 2016).
Heterocycles and Tryptamines Construction
N-Boc anilines, akin to the specified compound, have been used to construct novel heterocycles and tryptamines, indicating their significance in the synthesis of pharmacologically important compounds (Nicolaou et al., 2009).
Synthesis of Novel Ligands
Compounds structurally related to the specified chemical have been synthesized and studied for their potential as ligands in pharmaceutical applications, illustrating the versatility of piperazine derivatives in drug discovery (Ullah, 2012).
Solubility in Supercritical Carbon Dioxide
The solubility of Boc-piperazine compounds, similar to the specified chemical, has been measured in supercritical carbon dioxide. This research is vital for understanding the physical properties of these compounds, which can influence their application in various scientific fields (Uchida et al., 2004).
Safety And Hazards
The safety information for “1-Boc-4-(3-pyridinylcarbonyl)piperazine” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
Propiedades
IUPAC Name |
tert-butyl 4-(pyridine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHRIHCAJJGGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(3-pyridinylcarbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
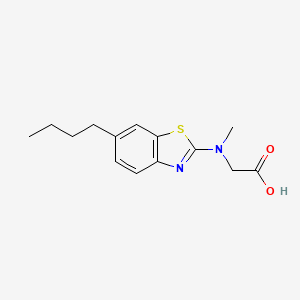
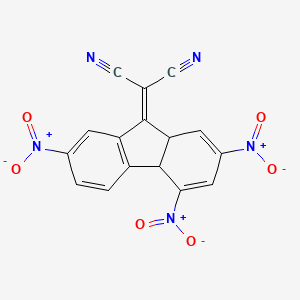
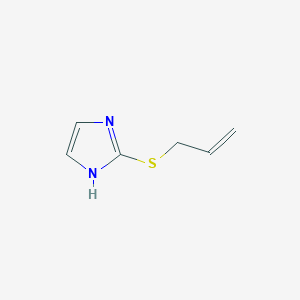

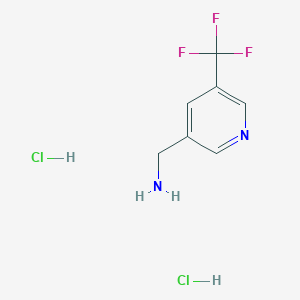
![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)
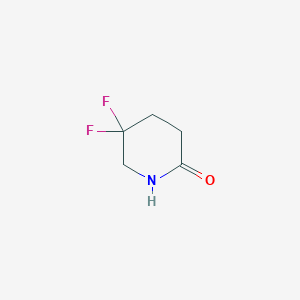
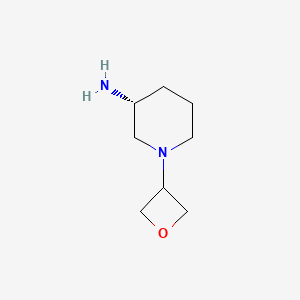
![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)
